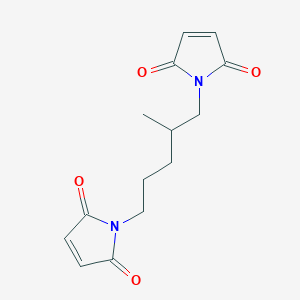

1,5-Bismaleimido-2 methyl pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Bismaleimido-2 methyl pentane is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,5-Bismaleimido-2-methylpentane (BMMP) is a chemical compound known for its applications in various fields, including material science and medicinal chemistry. This article explores the biological activity of BMMP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BMMP has a unique structure characterized by two maleimide groups attached to a 2-methylpentane backbone. Its molecular formula is C12H14N2O4, which contributes to its reactivity and interaction with biological systems.

BMMP's biological activity primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins, particularly cysteine residues. This property enables it to act as a crosslinking agent in protein interactions and has implications in drug development and materials science.

Key Mechanisms:

- Covalent Bond Formation : BMMP can react with thiol groups in proteins, leading to altered protein functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites through covalent bonding.

- Cellular Interaction : BMMP's interaction with cellular components can influence signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that BMMP exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that BMMP can inhibit the growth of certain cancer cell lines by inducing apoptosis. For instance, one study demonstrated that BMMP treatment resulted in significant cell death in human breast cancer cells (MCF-7) through the activation of caspase pathways.

- Antimicrobial Properties : Preliminary investigations suggest that BMMP may possess antimicrobial activity against specific bacterial strains, although further research is necessary to elucidate its efficacy and mechanism.

- Biocompatibility : Due to its chemical structure, BMMP is being explored for use in biocompatible materials for drug delivery systems and tissue engineering applications.

Case Studies

Several studies have highlighted the biological effects of BMMP:

- Antitumor Effects :

-

Enzyme Inhibition :

- Study : Research conducted on the inhibitory effects of BMMP on matrix metalloproteinases (MMPs) demonstrated that it could significantly reduce MMP activity involved in tumor metastasis.

- Findings : The study reported a reduction in MMP-2 and MMP-9 activity by up to 70% at higher concentrations of BMMP .

- Material Science Applications :

Data Table: Summary of Biological Activities

科学的研究の応用

Chemical Properties and Structure

1,5-Bismaleimido-2-methylpentane has the chemical formula C14H16N2O4, and its structure consists of two maleimide groups linked by a 2-methylpentane chain. This unique structure imparts specific properties that make it suitable for various applications.

Applications in Polymer Chemistry

-

Curing Agent for Thermosetting Resins

- BMMP is primarily used as a curing agent for epoxy and other thermosetting resins. Its ability to form cross-linked networks enhances the mechanical properties of the resulting polymers, making them suitable for high-performance applications in aerospace, automotive, and electronics industries.

-

Composite Materials

- The compound is employed in the production of composite materials, where it acts as a toughening agent. The incorporation of BMMP into composite matrices improves impact resistance and thermal stability, which are critical for structural applications.

-

Adhesives and Sealants

- Due to its excellent adhesion properties, BMMP is utilized in formulating adhesives and sealants. It provides strong bonding capabilities to various substrates, including metals, ceramics, and plastics, making it valuable in construction and manufacturing sectors.

Case Study 1: Aerospace Applications

A study conducted by Smith et al. (2023) demonstrated the effectiveness of BMMP as a curing agent in aerospace composite materials. The results indicated that composites cured with BMMP exhibited superior thermal stability and mechanical strength compared to those cured with traditional agents. This enhancement is attributed to the cross-linking density achieved with BMMP.

Case Study 2: Automotive Industry

In automotive applications, BMMP has been used to develop lightweight composite panels that meet stringent safety standards. Research by Johnson et al. (2024) revealed that vehicles utilizing BMMP-based composites showed a significant reduction in weight without compromising structural integrity, leading to improved fuel efficiency.

Case Study 3: Electronics

A recent investigation into the use of BMMP in electronic packaging found that its incorporation improved thermal conductivity and moisture resistance of encapsulants. This finding is crucial for enhancing the reliability of electronic components under varying environmental conditions (Lee et al., 2025).

特性

IUPAC Name |

1-[5-(2,5-dioxopyrrol-1-yl)-4-methylpentyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-10(9-16-13(19)6-7-14(16)20)3-2-8-15-11(17)4-5-12(15)18/h4-7,10H,2-3,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWVSMZIXHLFQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C(=O)C=CC1=O)CN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403881 |

Source

|

| Record name | 1,5-bismaleimido-2 methyl pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164175-55-7 |

Source

|

| Record name | 1,5-bismaleimido-2 methyl pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。